N-Pyrazinylthiourea

Tuberculosis Antimycobacterial MIC

Researchers probing M. tuberculosis biology under non-acidic conditions or requiring nanomolar activation of the 2-5A/RNase L pathway often lack a suitable chemical probe. N-Pyrazinylthiourea directly resolves this gap. • RNase L Activation: IC50 = 2.30 nM - enables precise, concentration-controlled pathway interrogation. • Anti-TB Activity: MIC 8-1000 µg/cm³ under pH-neutral conditions, overcoming the acid-dependence limitation of pyrazinamide. • Validated Scaffold: Chk1 kinase inhibitor chemotype per US Patent 7,608,618 B2. Supplied with full QC documentation; dispatched globally from stocked inventory.

Molecular Formula C5H6N4S
Molecular Weight 154.2 g/mol
CAS No. 31437-05-5
Cat. No. B1225023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyrazinylthiourea
CAS31437-05-5
SynonymsN-pyrazinylthiourea
Molecular FormulaC5H6N4S
Molecular Weight154.2 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)NC(=S)N
InChIInChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10)
InChIKeyTWGSSYKLXJRVDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Pyrazinylthiourea Overview


N-Pyrazinylthiourea (C₅H₆N₄S, CAS 31437-05-5) is an organosulfur heterocyclic compound consisting of a pyrazine ring covalently linked to a thiourea moiety. It serves as a foundational building block for synthesizing a broad array of biologically active pyrazine derivatives [1]. The compound is characterized by its moderate molecular weight (154.19 g/mol), a boiling point of 311.6±45.0 °C, and a defined chemical structure with the IUPAC name pyrazin-2-ylthiourea . Its significance stems from its demonstrated intrinsic tuberculostatic activity [2] and its ability to activate the innate immune enzyme RNase L with high potency [3], positioning it as a chemically tractable lead for anti-infective and immunology research.

Building block Pyrazine derivative synthesis for anti-infective probe development
Target engagement RNase L pathway activation at nanomolar concentrations in cell-free assays
Mechanism context Non-acid-dependent antitubercular mechanism studies (reported MIC context)

N-Pyrazinylthiourea: Irreplaceable Scaffold


The biological activity of N-Pyrazinylthiourea is critically dependent on the specific synergy between its pyrazine and thiourea substructures, a synergy that is absent in simpler analogs. While pyrazinamide (PZA), a first-line tuberculosis drug, relies on an amide linkage, N-Pyrazinylthiourea incorporates a thiourea group, which fundamentally alters its electronic properties and target engagement profile. This is evident in its potent activation of RNase L at nanomolar concentrations (IC50 = 2.30 nM) [1], an activity not reported for pyrazinamide. Conversely, simple thiourea derivatives exhibit micromolar-range activity in cellular assays, lacking the unique RNase L-targeting capability [2]. Direct head-to-head comparisons within the same study show that N-pyrazinylthiourea derivatives achieve significantly lower minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis than many structural analogs [3]. Substituting N-Pyrazinylthiourea with a generic pyrazine or thiourea building block would therefore result in a complete loss of this specific, potent, and dual-mechanism biological profile, undermining research outcomes.

Pyrazinamide vs. N-Pyrazinylthiourea
Pyrazinamide relies on acidic activation (amide linkage); the thiourea group may engage distinct targets. Reported RNase L activation not replicated by PZA.
Substituting with pyrazinamide may shift antitubercular mechanism interpretation and lose RNase L-related endpoints.
Simple thiourea vs. Pyrazine-thiourea
Unsubstituted thiourea exhibits micromolar cytotoxicity with no reported RNase L or Chk1 engagement. Pyrazine ring addition alters electronic profile and target interaction.
Generic thiourea may not support the same kinase inhibition or innate immune pathway studies.

Quantitative Comparison: N-Pyrazinylthiourea


Tuberculostatic Activity vs. Pyrazinamide

N-Pyrazinylthiourea and its derivatives demonstrate tuberculostatic activity across a wide MIC range, providing a differentiated potency profile compared to the clinical comparator pyrazinamide (PZA). While PZA's activity is highly pH-dependent, requiring acidic conditions (pH 5.5-6.0) for optimal activity (MIC = 200 µg/mL at pH 6.0) [1], the N-pyrazinylthiourea class displays activity under standard in vitro testing conditions, with MIC values ranging from 8 µg/cm³ to 1000 µg/cm³ against Mycobacterium tuberculosis strains [2]. This suggests a mechanism of action that is not solely reliant on acidic activation, a critical limitation of PZA. Furthermore, certain N-pyrazinylthiourea derivatives have demonstrated MIC values significantly lower than the upper range of PZA's susceptibility breakpoints [2][3].

Tuberculostatic activity vs. PZA
Cross-study comparable
MIC range 8–1000 µg/cm³ (target) vs. PZA MIC 200 µg/mL at pH 6.0
Supports non-acid-dependent antitubercular mechanism research. Reported endpoint context; may differ from PZA in standard in vitro conditions.
Values from cross-study comparison; direct head-to-head MIC data limited.
Tuberculosis Antimycobacterial MIC

Potent RNase L Activation

In a direct functional assay measuring inhibition of protein synthesis in mouse L cell extracts—a standard readout for RNase L activation—N-Pyrazinylthiourea exhibits an IC50 value of 2.30 nM [1]. This potency is orders of magnitude greater than that of other characterized small-molecule RNase L activators. For instance, the compound RNase L-IN-2, a widely used research tool, has a reported EC50 of 22 µM (22,000 nM) , representing a nearly 10,000-fold difference in potency. Even when compared to a more potent reference activator in the same BindingDB assay, which has an IC50 of 700 nM [2], N-Pyrazinylthiourea remains >300-fold more potent.

RNase L activation potency
Direct head-to-head
IC50 2.30 nM vs. RNase L-IN-2 EC50 22 µM; 304-fold vs. reference activator
Reported nanomolar pathway activation context; suitable for innate immune probe studies.
Assay: inhibition of protein synthesis in mouse L cell extracts. Potency advantage requires validation in target cell models.
RNase L Innate Immunity Antiviral IC50

Enhanced Anticancer Activity vs. Thiourea

Structure-activity relationship (SAR) studies reveal that incorporation of a pyrazine ring into the thiourea scaffold dramatically enhances cytotoxic activity against cancer cell lines. In a comparative study, simple thiourea exhibited an IC50 of 5.10 ± 0.10 µM against cancer cells [1]. In contrast, pyrazine-bearing thiourea derivatives, such as N,N-diethyl-2-(1-(pyrazin-2-yl)ethylidene)hydrazinecarbothioamide (L4), demonstrated an IC50 of 2.64 ± 0.15 µM against the NCI-H460 lung cancer cell line [2]. This represents a near 2-fold improvement in potency. Other pyrazinyl-thiourea derivatives in the same study exhibited IC50 values ranging from 2.64 to 19.43 µM across multiple cell lines (A549, HepG2, HeLa), establishing a clear class-level enhancement over the unsubstituted thiourea core.

Cytotoxicity vs. simple thiourea
Class-level inference
Pyrazinyl derivative IC50 2.64 µM (NCI-H460) vs. thiourea IC50 5.10 µM
Reported cell-model response context; pyrazine incorporation may enhance cytotoxicity endpoint. Context-dependent SAR.
Class-level observation from derivative series; direct translation to parent N-Pyrazinylthiourea not established.
Anticancer Cytotoxicity IC50 SAR

Patent-Protected Anticancer and Antiviral Applications

The N-pyrazinylthiourea core is explicitly claimed as a critical structural component in multiple patents, underscoring its recognized value in drug discovery. Specifically, US Patent 7,608,618 B2 protects "Urea or thiourea substituted 1,4-pyrazine compounds useful as anti-cancer agents and for inhibiting Chk1" [1]. This patent establishes the pyrazine-thiourea linkage as essential for achieving potent inhibition of the Chk1 kinase, a validated target in oncology. Furthermore, the broader pyrazinylthiourea chemotype has been investigated for antiviral applications, with derivatives like N-(4-(3-propoxy-1H-1,2,4-triazol-1-yl)phenyl)-N'-(2-pyrazinyl)thiourea (compound 5d) showing specific activity against respiratory syncytial virus (RSV) in HeLa cells [2].

Patent landscape & antiviral
Class-level inference
Chk1 inhibitor patent (US 7,608,618); specific anti-RSV derivative reported
Supports kinase inhibitor scaffold research; antiviral activity based on derivative data. Data to verify.
Patent claims indicate potential Chk1 engagement; antiviral effect described for a substituted analog.
Patent Chk1 Anticancer Antiviral

N-Pyrazinylthiourea Applications


Probe for Non-Acidic Tuberculosis Research

N-Pyrazinylthiourea is a prime candidate for developing chemical probes to study Mycobacterium tuberculosis biology under non-acidic conditions. Its demonstrated tuberculostatic activity (MIC 8-1000 µg/cm³) [1] contrasts sharply with the strict acid-dependence of the frontline drug pyrazinamide (PZA) [2]. Researchers can leverage this compound to dissect alternative pathways for inhibiting M. tuberculosis growth that are not reliant on the activation of the prodrug pyrazinoic acid in acidic phagosomes. This makes it particularly valuable for screening campaigns aimed at identifying novel targets active against latent or PZA-resistant infections.

Probe for RNase L Innate Immunity

With an IC50 of 2.30 nM for RNase L activation [3], N-Pyrazinylthiourea is a best-in-class tool for interrogating the 2-5A/RNase L system. Its nanomolar potency allows for precise activation of this antiviral and antiproliferative pathway at concentrations where other known activators (e.g., RNase L-IN-2 with an EC50 of 22 µM) are ineffective or cytotoxic . This compound is ideal for use in high-content screening, target validation studies, and for exploring the therapeutic potential of controlled RNase L activation in viral infections and cancers characterized by aberrant pathway suppression.

Chk1 Kinase Inhibitor Scaffold

As protected by US Patent 7,608,618 B2, N-Pyrazinylthiourea and its derivatives are validated starting points for the synthesis of novel Chk1 kinase inhibitors [4]. The patent literature establishes that this specific scaffold is essential for achieving potent enzyme inhibition, a claim not made for generic urea or thiourea analogs. Medicinal chemistry teams can utilize this compound for structure-activity relationship (SAR) exploration and lead optimization, with the confidence that the core pyrazine-thiourea motif is recognized for its ability to engage this critical oncology target.

RNA Virus Antiviral Research

The N-pyrazinylthiourea chemotype has demonstrated specific activity against respiratory syncytial virus (RSV), as shown by the active derivative N-(4-(3-propoxy-1H-1,2,4-triazol-1-yl)phenyl)-N'-(2-pyrazinyl)thiourea [5]. Combined with its ultra-potent RNase L activation, this compound is a compelling tool for investigating broad-spectrum antiviral strategies against RNA viruses. Its dual potential—direct antiviral activity against specific viruses and potentiation of the host's innate immune response—provides a unique avenue for developing next-generation antiviral therapeutics with a higher barrier to resistance.

Application
Selection Property
Validation Focus
Non-acidic TB mechanism probe
Non-acid-dependent activity profile
MIC endpoint under standard in vitro conditions
RNase L innate immunity tool
Nanomolar pathway activation in cell-free assay
RNase L activation and downstream antiviral readouts
Chk1 kinase inhibitor scaffold
Patent-backed pyrazine-thiourea core
Chk1 enzymatic inhibition and SAR expansion
RNA virus antiviral research
Derivative-reported anti-RSV activity + innate immune potentiation
Viral replication inhibition and RNase L synergy in cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


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